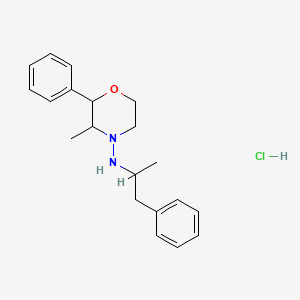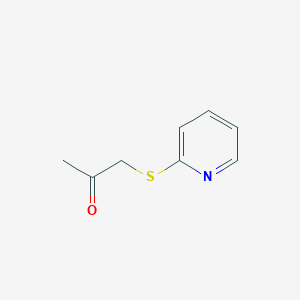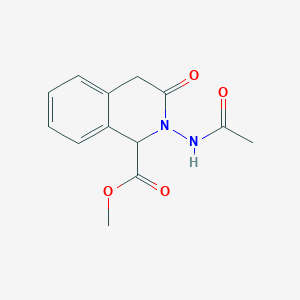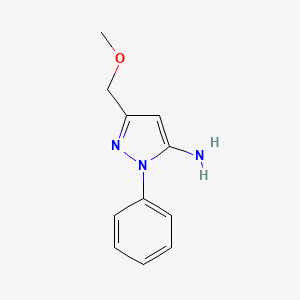
3-Acetyl-2,6-diphenylpyridin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2,6-diphenylpyridin-4(1h)-one is a heterocyclic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,6-diphenylpyridin-4(1h)-one typically involves multi-step organic reactions. One common method includes the condensation of acetylacetone with benzaldehyde derivatives under basic conditions, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-2,6-diphenylpyridin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2,6-diphenylpyridin-4(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diphenylpyridine: A structurally related compound with similar chemical properties.
3-Acetylpyridine: Another related compound with a simpler structure.
2,6-Diphenyl-4-pyridone: A compound with a similar core structure but different functional groups.
Uniqueness
3-Acetyl-2,6-diphenylpyridin-4(1h)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
35466-36-5 |
|---|---|
Formule moléculaire |
C19H15NO2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
3-acetyl-2,6-diphenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C19H15NO2/c1-13(21)18-17(22)12-16(14-8-4-2-5-9-14)20-19(18)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,22) |
Clé InChI |
FHSIZKVHAVWPDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)



